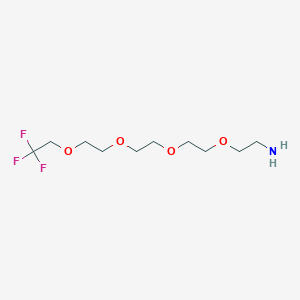

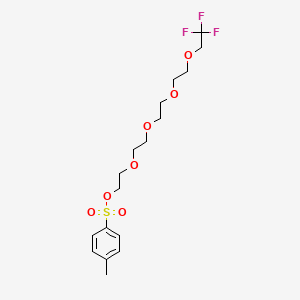

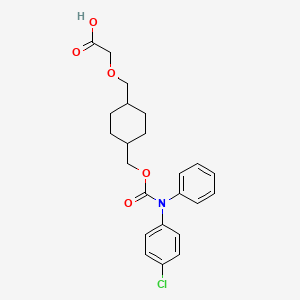

![molecular formula C28H18N2O6 B604987 benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]- CAS No. 328998-25-0](/img/structure/B604987.png)

benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the furan ring would introduce an oxygen atom into the ring structure, the nitrophenyl group would add a nitro group (-NO2), and the pyrrole ring would contain a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For instance, the presence of a carboxylic acid group in this compound would likely make it acidic. The compound’s solubility would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-hating) groups in its structure .Wissenschaftliche Forschungsanwendungen

Regulation of the Tumor Microenvironment

4E1RCat plays a significant role in regulating the tumor microenvironment . It is involved in the eIF4F-driven mRNA translation process, which supports the survival and adaptation of cancer cells . This has stimulated clinical interest in targeting elements of the translation machinery, particularly components of the eIF4F complex .

Targeting eIF4E in Cancer Therapy

4E1RCat is considered a promising anticancer strategy as it targets eIF4E, a translation initiation factor . eIF4E mediates a rate-limiting process that drives selective translation of many oncogenic proteins, thereby contributing to tumor growth, metastasis, and therapy resistance .

Inhibition of Cap-Dependent Translation

In in vitro translation experiments using MDA-MB-231 cells, 4E1RCat dose-dependently inhibited cap-dependent translation . This led to a decrease in polysome and 80S ribosomal subunits and reduced levels of the eIF4F-dependent proteins Mcl-1 and c-Myc .

Allosteric Inhibition of eIF4E

High-throughput screening assays identified 4E1RCat as a small-molecule inhibitor . The X-ray structure of eIF4E-bound 4E1RCat shows that 4E1RCat blocks the binding of eIF4G, interacting with a specific hydrophobic/basic pocket of eIF4E, and is thus considered an allosteric inhibitor .

Control of Myeloid Cell Function

The eIF4F-sensitive mRNA translation, which 4E1RCat targets, controls the phenotypes of key non-transformed cells in the tumor microenvironment, including myeloid cells .

Control of T Cell Function

Similarly, the eIF4F-sensitive mRNA translation also controls the function of T cells in the tumor microenvironment .

Control of Vessel Formation

The eIF4F-sensitive mRNA translation has a role in controlling vessel formation in the tumor microenvironment .

Control of Fibroblast Function

Lastly, the eIF4F-sensitive mRNA translation also controls the function of fibroblasts in the tumor microenvironment .

Zukünftige Richtungen

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further investigated as a potential drug molecule. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Eigenschaften

IUPAC Name |

4-[(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQRBOIMSKMFFO-PGMHBOJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

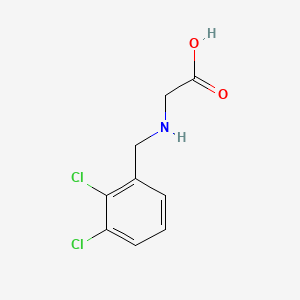

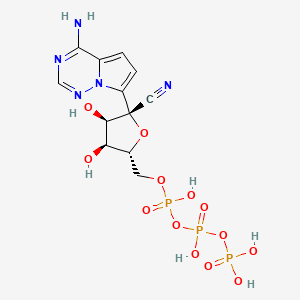

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)

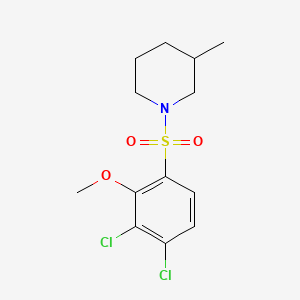

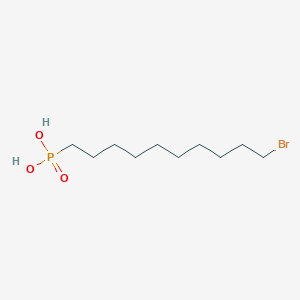

![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)